(4Z,4'Z,7Z,7'Z,10Z,10'Z,13Z,13'Z,16Z,16'Z,19Z,19'Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester
Description
The compound “(4Z,4'Z,7Z,7'Z,10Z,10'Z,13Z,13'Z,16Z,16'Z,19Z,19'Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester” is a structurally complex diester derived from two docosahexaenoic acid (DHA) molecules. DHA, a 22-carbon omega-3 fatty acid with six cis-configured double bonds (22:6, n-3), is esterified via a 1,3-propanediyl linker modified with a 1-oxohexadecyloxy group. The compound’s structure suggests applications in lipid-based drug delivery or as a bioactive metabolite modulator, given DHA’s roles in inflammation resolution and neurological health .
Properties
IUPAC Name |
[3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H98O6/c1-4-7-10-13-16-19-22-25-27-29-31-33-35-38-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-37-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-39-36-34-32-30-28-26-23-20-17-14-11-8-5-2/h7-8,10-11,16-17,19-20,25-28,31-34,38-41,46-47,49-50,60H,4-6,9,12-15,18,21-24,29-30,35-37,42-45,48,51-59H2,1-3H3/b10-7-,11-8-,19-16-,20-17-,27-25-,28-26-,33-31-,34-32-,40-38-,41-39-,49-46-,50-47- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTALXLIWJFILFM-PPHCTRBVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H98O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
951.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0055897 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action
Target of Action
DHA is known to interact with various targets, including ion channels, G-protein coupled receptors (GPCRs), and enzymes involved in lipid metabolism.
Mode of Action
DHA is known to modulate the activity of its targets, leading to changes in cell signaling and metabolic processes.
Biochemical Pathways
The compound is likely involved in lipid metabolism pathways due to its structural similarity to DHA. DHA is a key component of cell membranes and plays a crucial role in maintaining membrane fluidity. It is also involved in the biosynthesis of lipid mediators, such as resolvins and protectins, which have anti-inflammatory and neuroprotective effects.
Pharmacokinetics
As a lipid compound, it is likely to be absorbed in the intestine, distributed in the body via lipoproteins in the bloodstream, metabolized in the liver, and excreted in the bile.
Result of Action
Based on its structural similarity to dha, it may have anti-inflammatory and neuroprotective effects.
Action Environment
Environmental factors such as diet, gut microbiota, and genetic factors can influence the action, efficacy, and stability of lipid compounds. For example, a diet rich in omega-3 fatty acids can increase the bioavailability of DHA and its derivatives. Similarly, certain gut bacteria can metabolize dietary lipids, affecting their absorption and bioavailability.
Biochemical Analysis
Biochemical Properties
The (4Z,4’Z,7Z,7’Z,10Z,10’Z,13Z,13’Z,16Z,16’Z,19Z,19’Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1’-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been found to interact with certain enzymes involved in lipid metabolism. These interactions can influence the activity of these enzymes, potentially affecting the overall metabolic flux within cells.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to prevent LPS-induced dendritic cell maturation, characterized by a lack of proinflammatory cytokine production.
Molecular Mechanism
The molecular mechanism of action of (4Z,4’Z,7Z,7’Z,10Z,10’Z,13Z,13’Z,16Z,16’Z,19Z,19’Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1’-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester is complex. It exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of (4Z,4’Z,7Z,7’Z,10Z,10’Z,13Z,13’Z,16Z,16’Z,19Z,19’Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1’-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels.
Transport and Distribution
The (4Z,4’Z,7Z,7’Z,10Z,10’Z,13Z,13’Z,16Z,16’Z,19Z,19’Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1’-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Biological Activity
(4Z,4'Z,7Z,7'Z,10Z,10'Z,13Z,13'Z,16Z,16'Z,19Z,19'Z)-4,7,10,13,16,19-docosahexaenoic acid (DHA) is a polyunsaturated fatty acid (PUFA) with significant biological activities. The compound is a specific ester derivative of DHA that has been studied for its potential health benefits and therapeutic applications. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : CHO
- Molar Mass : 442.67 g/mol
- Density : 0.943 g/cm³
- Melting Point : -44 °C
- Boiling Point : 446.7 °C
1. Antioxidant Properties
Research has demonstrated that DHA-derived fatty acid hydroxy fatty acids (FAHFAs) exhibit potent antioxidant functions. For instance:
- NRF2 Activation : DHA esters have been shown to activate the NRF2 pathway in human hepatocytes. This activation leads to a decrease in reactive oxygen species (ROS) levels and enhances the cellular antioxidant defense mechanisms .
2. Anti-inflammatory Effects
DHA and its derivatives play a crucial role in modulating inflammatory responses:
- Eicosanoid Modulation : DHA is known to influence the production of eicosanoids that are involved in inflammation and immune responses. Studies indicate that DHA-derived compounds can reduce pro-inflammatory cytokine expression and enhance anti-inflammatory pathways .
- Phagocytic Activity : The compound has been linked to increased bactericidal potency in intestinal cells and improved phagocytosis by immune cells .
3. Metabolic Benefits
DHA esters have been associated with improved metabolic health:
- Insulin Sensitivity : Oral administration of certain DHA derivatives has been reported to enhance insulin sensitivity in animal models of insulin resistance .
- Lipid Metabolism : Studies indicate that these compounds can influence lipid metabolism positively by reducing lipid accumulation in hepatocytes .
Case Study 1: Antioxidant Efficacy in HepG2 Cells
A study evaluated the effects of DHA-derived FAHFAs on oxidative stress in HepG2 cells. The results showed a significant reduction in ROS levels after treatment with 125 µM of a specific DHA ester. The findings suggest that these compounds can significantly mitigate oxidative damage in liver cells .
Case Study 2: Inflammatory Response Modulation
In another study involving murine models of colitis, administration of DHA esters led to decreased colonic T-cell activation and reduced levels of inflammatory cytokines. This suggests a potential therapeutic role for DHA derivatives in managing inflammatory bowel diseases .
Table 1: Biological Activities of DHA Derivatives
Scientific Research Applications
Nutritional and Health Applications
1.1 Cardiovascular Health
DHA and its esters have been extensively studied for their role in cardiovascular health. They are known to reduce triglyceride levels and improve overall lipid profiles. Research indicates that DHA ethyl esters can effectively lower the risk of arteriosclerosis and hyperlipidemia through their anti-inflammatory properties and ability to enhance endothelial function .
1.2 Neuroprotective Effects
DHA is crucial for brain health and development. Studies have shown that DHA supplementation can improve cognitive function and may protect against neurodegenerative diseases such as Alzheimer's disease. The esterified form of DHA has been investigated for its enhanced bioavailability and efficacy in delivering neuroprotective benefits .
1.3 Anti-inflammatory Properties
DHA esters exhibit significant anti-inflammatory effects. They modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and promoting the synthesis of anti-inflammatory mediators. This property is particularly beneficial in managing chronic inflammatory conditions such as arthritis .
Industrial Applications
2.1 Food Industry
DHA esters are used as dietary supplements due to their health benefits. They are incorporated into functional foods aimed at enhancing heart health and cognitive function. The food industry utilizes DHA in various forms such as oils and capsules to cater to health-conscious consumers .
2.2 Cosmetic Industry
In cosmetics, DHA esters are valued for their moisturizing properties and ability to enhance skin barrier function. They are included in formulations targeting skin hydration and anti-aging effects due to their fatty acid composition which supports skin health .
Case Study 1: Continuous Production via Ultrasonic Bioreactor
A study demonstrated the continuous production of DHA ethyl esters using an ultrasonic packed-bed bioreactor. The results indicated a conversion rate of up to 99% under optimal conditions (flow rate of 1 mL/min and substrate concentration of 100 mM). This method highlights the potential for industrial-scale production of DHA esters with enhanced efficiency due to ultrasonication .
Case Study 2: Evaluation of Recovery Methods
In another study evaluating different extraction methods for DHA ethyl esters from fish oil samples, recoveries ranged from 90.8% to 95.2% using a TMAH-methanol solution for transesterification. This study emphasizes the importance of method selection in achieving high recovery rates for DHA products in nutritional applications .
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis of this triacylglycerol occurs via enzymatic or chemical cleavage of ester bonds.
Acidic Hydrolysis :
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Conditions : Concentrated HCl or H₂SO₄, reflux at 80–100°C for 6–12 hours.
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Products : Free docosahexaenoic acid (DHA), palmitic acid, and glycerol.
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Mechanism : Protonation of the ester carbonyl followed by nucleophilic attack by water.
Basic Hydrolysis (Saponification) :
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Conditions : NaOH or KOH in aqueous ethanol, 70–90°C for 2–4 hours.
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Products : Sodium/potassium salts of DHA and palmitate, glycerol.
Enzymatic Hydrolysis :
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Pancreatic lipase selectively cleaves the sn-1 and sn-3 ester bonds, releasing DHA and leaving a 2-palmitoyl monoacylglycerol intermediate .
| Reaction Type | Catalyst/Conditions | Primary Products |
|---|---|---|
| Acidic Hydrolysis | HCl/H₂SO₄, 80–100°C | DHA, palmitic acid |
| Saponification | NaOH/KOH, ethanol | DHA salts, glycerol |
| Enzymatic Cleavage | Lipase (e.g., porcine) | 2-Monoacylglycerol |
Oxidation Reactions
The polyunsaturated DHA chains are highly susceptible to oxidation due to six cis-configured double bonds.
Autoxidation :
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Conditions : Ambient oxygen, light, or radical initiators (e.g., Fe²⁺).
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Products : Hydroperoxides, aldehydes (e.g., 4-hydroxyhexenal), and ketones .
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Mechanism : Radical chain propagation at bis-allylic positions (C7, C10, C13, C16).
Photosensitized Oxidation :
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Conditions : UV light with singlet oxygen generators (e.g., methylene blue).
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Products : Conjugated hydroperoxides at C6, C9, C12, C15 positions .
| Oxidation Type | Key Products | Stability Impact |
|---|---|---|
| Autoxidation | Hydroperoxides, fragmented aldehydes | Reduced bioactivity |
| Photosensitized Oxidation | Position-specific hydroperoxides | Altered membrane dynamics |
Hydrogenation
Catalytic hydrogenation reduces double bonds in the DHA chains.
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Conditions : H₂ gas (1–3 atm), palladium or nickel catalysts, 25–60°C.
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Products : Saturated docosanoic acid (behenic acid) esters.
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Selectivity : Full hydrogenation requires prolonged exposure (>24 hr) due to steric hindrance from cis-configurations .
Transesterification
The palmitoyl group at the sn-2 position can undergo acyl migration or exchange.
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Conditions : Methanol with acid/base catalysts (e.g., BF₃, NaOMe).
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Products : Methyl esters of DHA and palmitate, glycerol derivatives .
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Kinetics : sn-2 palmitoyl group shows 30% slower reaction rate compared to sn-1/sn-3 DHA esters .
Thermal Degradation
Pyrolysis above 200°C induces:
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Decarboxylation : Release of CO₂ and formation of alkenes.
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Intramolecular cyclization : Prostaglandin-like structures via conjugated diene rearrangement.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound differs from related DHA derivatives in esterification patterns, backbone complexity, and functional groups:

*Estimated based on structural analogs.
Functional and Metabolic Differences
- Bioavailability : Simple esters (ethyl/methyl) are rapidly hydrolyzed by esterases, enhancing free DHA release . The target diester’s bulky linker and dual acyl chains may slow hydrolysis, prolonging tissue retention .
- Metabolic Pathways: Lysophospholipids containing DHA (e.g., LysoPC(22:6)) are involved in phospholipid remodeling and disease states like hyperlipidemia . The target compound’s non-phospholipid structure likely diverts it from these pathways, instead acting as a reservoir for DHA in lipid droplets or membranes.
- Biological Activity : DHA derivatives with esterified short-chain alcohols (e.g., ethyl) show anti-inflammatory effects comparable to free DHA . The target compound’s propanediyl-hexadecyloxy group may enhance interaction with lipid-binding proteins or receptors, though this requires empirical validation.
Metabolic and Therapeutic Potential
- Disease Models: In rat studies, DHA-containing lysophospholipids (e.g., LysoPC(22:6)) were identified as biomarkers in nephrotic syndrome and hyperlipidemia, with levels modulated by herbal treatments .
- Anti-Inflammatory Action : DHA esters are precursors to specialized pro-resolving mediators (SPMs) like maresins, which resolve inflammation via macrophage pathways . The diester’s stability may prolong SPM biosynthesis in vivo.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing this docosahexaenoic acid (DHA) ester derivative, and how can purity be validated?
- Methodology : Synthesis typically involves esterification of DHA with a glycerol-derived backbone under anhydrous conditions. For example, monodocosahexaenoin (a related compound) is synthesized by dissolving the lipid in chloroform under inert gas (e.g., nitrogen) to prevent oxidation . Purity validation requires chromatographic techniques (e.g., HPLC or GC-MS) coupled with spectroscopic methods (NMR for structural confirmation). Ensure solvent removal via rotary evaporation and lyophilization for hygroscopic intermediates .
Q. Which analytical techniques are critical for characterizing the stereochemistry and regioselectivity of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming double-bond geometry (e.g., Z-configuration via coupling constants in ¹H-NMR) and ester linkage positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O) . For lipid derivatives, thin-layer chromatography (TLC) with iodine staining can preliminarily assess purity .
Q. How should researchers handle and store this compound to maintain stability?
- Methodology : Store at -20°C under inert gas (argon or nitrogen) to prevent oxidation of polyunsaturated chains. Dissolve in non-polar solvents (e.g., chloroform) for long-term storage, and avoid repeated freeze-thaw cycles. Stability assessments should include accelerated degradation studies under varying temperatures and oxygen exposure .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during large-scale synthesis?
- Methodology : Use factorial design experiments to test variables like catalyst concentration (e.g., lipases or acid catalysts), temperature, and reaction time. For example, a 2³ factorial design could identify interactions between these factors. Monitor progress via real-time FTIR or in-situ sampling for HPLC analysis. Computational modeling (e.g., COMSOL Multiphysics) may simulate reaction kinetics to predict optimal conditions .
Q. What experimental strategies resolve contradictions in reported bioactivity data for DHA ester derivatives?
- Methodology : Conduct meta-analyses of existing studies to identify confounding variables (e.g., solvent choice, cell line variability). Validate findings using orthogonal assays:
- In vitro: Compare membrane incorporation efficiency in lipid bilayers using fluorescence anisotropy .
- In vivo: Use isotopic labeling (e.g., ¹³C-DHA) to track metabolic fate in model organisms .
Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?
- Methodology : Simulate physiological pH (7.4) and temperature (37°C) in buffer systems. Monitor degradation via LC-MS to identify products like free DHA or hydrolyzed glycerol backbones. Compare oxidative stability using radical initiators (e.g., AAPH) and antioxidants (e.g., tocopherol) . For lipid peroxidation studies, employ thiobarbituric acid reactive substances (TBARS) assays .
Q. What advanced computational methods predict interactions between this compound and lipid-binding proteins?
- Methodology : Use molecular docking (e.g., AutoDock Vina) to model binding to receptors like PPAR-γ or GPR120. Validate predictions with surface plasmon resonance (SPR) to measure binding affinity. Molecular dynamics simulations (e.g., GROMACS) can assess conformational stability of ligand-protein complexes .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on the compound’s solubility in aqueous systems?
- Methodology : Perform comparative solubility studies using:
- Solvent systems : Water, PBS, or micellar formulations (e.g., Tween-80).
- Techniques : Dynamic light scattering (DLS) to detect aggregation, or isothermal titration calorimetry (ITC) to measure partitioning .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
